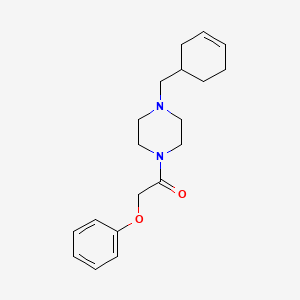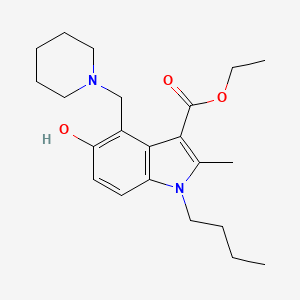
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine, also known as CPP, is a compound that has been widely studied for its potential applications in scientific research. CPP is a piperazine derivative that has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.
Mechanism of Action
The exact mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is thought to act as a modulator of various neurotransmitter systems in the brain. It has been shown to bind to the sigma-1 receptor, a protein that is involved in the regulation of various cellular processes, including neurotransmitter release, calcium signaling, and cell survival. By modulating the activity of the sigma-1 receptor, this compound may be able to affect the activity of various neurotransmitters, leading to its observed effects on anxiety, depression, and pain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of calcium signaling, and the promotion of cell survival. It has also been shown to have anxiolytic, antidepressant, and antinociceptive effects, making it a valuable tool for investigating the mechanisms of these processes.
Advantages and Limitations for Lab Experiments
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine has several advantages for use in laboratory experiments, including its ability to modulate various biological processes and its high potency and selectivity. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several potential future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine, including the development of new drugs that target the sigma-1 receptor, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential applications in the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential for use in clinical settings.
Synthesis Methods
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine can be synthesized using a variety of methods, including the reaction of phenoxyacetic acid with 3-cyclohexene-1-methanol to form 3-cyclohexen-1-ylmethylphenoxyacetic acid, which can then be converted to this compound through a series of chemical reactions. Other methods of synthesis have also been developed, including the use of piperazine derivatives as starting materials.
Scientific Research Applications
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine has been widely used in scientific research for its ability to modulate various biological processes. It has been found to have anxiolytic, antidepressant, and antinociceptive effects, making it a valuable tool for investigating the mechanisms of anxiety, depression, and pain. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, making it a potential target for the development of new drugs for the treatment of psychiatric disorders.
properties
IUPAC Name |
1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(16-23-18-9-5-2-6-10-18)21-13-11-20(12-14-21)15-17-7-3-1-4-8-17/h1-3,5-6,9-10,17H,4,7-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATJKFLTIDTGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5204196.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)
![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)
![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)
![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)
![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)
![6-(4-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5204252.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)